molecular formula C28H30N2O6 B12021980 2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769150-52-9

2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12021980
CAS No.: 769150-52-9
M. Wt: 490.5 g/mol
InChI Key: OJUQJRMKIBVBKV-STBIYBPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

769150-52-9

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C28H30N2O6/c1-5-34-26-16-20(6-15-25(26)36-28(32)22-9-11-23(33-4)12-10-22)17-29-30-27(31)18-35-24-13-7-21(8-14-24)19(2)3/h6-17,19H,5,18H2,1-4H3,(H,30,31)/b29-17+

InChI Key

OJUQJRMKIBVBKV-STBIYBPSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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